(S)-Avadomide-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

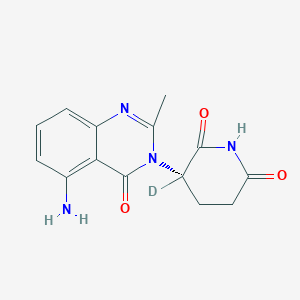

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N4O3 |

|---|---|

Molecular Weight |

287.29 g/mol |

IUPAC Name |

(3S)-3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)-3-deuteriopiperidine-2,6-dione |

InChI |

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)/t10-/m0/s1/i10D |

InChI Key |

RSNPAKAFCAAMBH-FBNINOPRSA-N |

Isomeric SMILES |

[2H][C@@]1(CCC(=O)NC1=O)N2C(=NC3=CC=CC(=C3C2=O)N)C |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis of Deuterated Avadomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic protocol for deuterated Avadomide. Given the absence of a publicly available, validated synthesis for this specific isotopologue, this document presents a scientifically plausible route based on established organic chemistry principles and general methods for the synthesis of Avadomide (CC-122) and related deuterated compounds. The proposed synthesis aims to introduce deuterium at the C2-methyl group, a potential site of metabolic activity, which could confer improved pharmacokinetic properties.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of deuterated Avadomide ([D₃]-Avadomide) suggests a convergent synthesis strategy. The target molecule can be disconnected at the N-C bond of the piperidine-2,6-dione ring and the quinazolinone core. This leads to two key precursors: 3-aminopiperidine-2,6-dione (2 ) and a deuterated 2-(bromomethyl)-6-nitrobenzoic acid derivative, which can be formed from 2-amino-3-(trideuteromethyl)benzoic acid (3 ). The synthesis of the quinazolinone ring can be achieved through cyclization of an N-acylated anthranilamide derivative.

The forward synthesis will, therefore, involve the preparation of the deuterated quinazolinone core followed by its coupling with the 3-aminopiperidine-2,6-dione moiety.

Proposed Synthetic Workflow

The overall proposed synthetic workflow for [D₃]-Avadomide is depicted below.

understanding cereblon E3 ligase modulation by (S)-Avadomide-d1

An In-depth Technical Guide to Cereblon E3 Ligase Modulation by (S)-Avadomide-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and is harnessed by a class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These molecules, often referred to as "molecular glues," function by binding to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the ligase, inducing the ubiquitination and subsequent proteasomal degradation of target proteins, known as neosubstrates.

Avadomide (CC-122) is a potent, orally active CELMoD. The specific molecule of interest, this compound (also known as SP-3164), is a deuterated form of the biologically active (S)-enantiomer of Avadomide.[1] Deuteration at the chiral center stabilizes this active form, preventing metabolic conversion to the inactive (R)-enantiomer, which does not induce protein degradation or possess anticancer activity. This guide provides a detailed overview of the mechanism, quantitative effects, and key experimental methodologies for studying the interaction of this compound with the Cereblon E3 ligase complex.

Core Mechanism of Action

This compound exerts its effect by directly engaging the CRL4^CRBN^ E3 ligase complex. The binding of this compound to a specific pocket in the Cereblon protein creates a novel protein-protein interaction surface. This new surface enables the recruitment of neosubstrates that do not normally interact with the ligase complex. The primary neosubstrates for Avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]

Once Ikaros and Aiolos are brought into proximity with the E3 ligase machinery, they are polyubiquitinated. This poly-ubiquitin tag marks them for recognition and degradation by the 26S proteasome.[3][4] The degradation of these key transcription factors triggers the downstream anti-tumor and immunomodulatory effects of the drug.[5][6][7]

Downstream Biological Consequences

The degradation of Ikaros and Aiolos initiates a cascade of downstream events, culminating in two primary therapeutic outcomes: direct anti-tumor activity and immunomodulation.

-

Anti-Tumor Effects: Ikaros and Aiolos are critical for the survival of certain hematologic cancer cells, such as multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[5][8] Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4), which are essential for tumor cell proliferation and survival.[6][7] This ultimately results in cell cycle arrest and apoptosis in malignant cells.[9]

-

Immunomodulatory Effects: In immune cells, particularly T-cells, the degradation of the transcriptional repressors Ikaros and Aiolos leads to increased production of Interleukin-2 (IL-2).[10] This cytokine is a potent stimulator of T-cell and Natural Killer (NK) cell proliferation and activation, thereby enhancing the body's anti-tumor immune response.[11] Avadomide has also been shown to induce interferon signaling in T-cells, further contributing to immune activation.[11]

Quantitative Data

The efficacy of a CELMoD is determined by its binding affinity to Cereblon and its potency in degrading its target neosubstrates.

Table 1: Cereblon Binding Affinity

| Compound | Target | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Avadomide (CC-122) | MsCI4 / hTBD¹ | Fold Increase vs. baseline | >10x | [12] |

| CELMoDs (general) | Cereblon (CRBN) | Relative Affinity vs. IMiDs² | Higher Affinity | [5] |

¹MsCI4 is a bacterial homologue of Cereblon; hTBD is the human thalidomide-binding domain of Cereblon. ²Compared to lenalidomide and pomalidomide.

Table 2: Neosubstrate Degradation Potency

| Compound | Neosubstrate | Cell Line / System | Metric | Value | Time | Reference |

|---|---|---|---|---|---|---|

| This compound | Aiolos (IKZF3) | HiBiT-IKZF3 MM1.S | DC₅₀ | 30 nM | 2 hours | |

| This compound | Ikaros & Aiolos | Human PBMCs | Qualitative | Time & Dose-Dependent | 2-24 hours | |

| Avadomide | Aiolos | Patient CD19+ B-cells | Median Degradation | 59% | 5 hours | (Not available in search results) |

| Avadomide | Aiolos | Patient CD3+ T-cells | Median Degradation | 45% | 5 hours | (Not available in search results) |

| Avadomide | Aiolos | Patient B & T cells | Max Degradation | Up to 100% (at 3.5 mg dose) | 5 hours | (Not available in search results) |

Experimental Protocols & Workflows

Standardized assays are essential for characterizing the activity of CELMoDs like this compound. Below are detailed methodologies for key experiments.

Protocol 1: Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently-labeled tracer from the Cereblon protein.

Materials:

-

Recombinant human Cereblon (CRBN) protein

-

Fluorescently-labeled tracer (e.g., Cy5-Thalidomide)

-

Assay Buffer (FP)

-

This compound and control compounds (e.g., Pomalidomide)

-

Black, low-binding 96- or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer.

-

To each well of the microplate, add the test compounds. Include wells for "no CRBN" (tracer only) and "no inhibitor" (CRBN + tracer) controls.

-

Prepare a master mix containing the fluorescent tracer at the desired final concentration in Assay Buffer.

-

Add the tracer master mix to all wells.

-

Prepare a master mix containing recombinant CRBN at the desired final concentration in Assay Buffer.

-

Initiate the reaction by adding the CRBN master mix to all wells except the "no CRBN" controls.

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the competitive binding activity and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Neosubstrate Degradation Assay (HiBiT Luminescence)

This method provides a sensitive, real-time measurement of protein degradation in live cells.

Materials:

-

HiBiT-IKZF3 MM.1S CRISPR cell line (or other relevant cell line with target protein tagged with HiBiT)

-

Cell culture medium and supplements

-

This compound

-

LgBiT protein and Nano-Glo® HiBiT Lytic Buffer/Substrate

-

White, opaque 96-well assay plates

-

Luminometer

Methodology:

-

Seed the HiBiT-IKZF3 MM.1S cells into the white-walled assay plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the compound dilutions and incubate for the desired time points (e.g., 2, 4, 24 hours).

-

At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing LgBiT protein, buffer, and substrate according to the manufacturer's protocol.

-

Add the lytic reagent to each well, mix briefly on an orbital shaker to induce cell lysis and initiate the luminescent reaction.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate-based luminometer.

-

Normalize the data to vehicle-treated controls and plot the results to determine the DC₅₀ (concentration at which 50% of the target protein is degraded).

Protocol 3: T-Cell Activation Assay (IL-2 Reporter)

This bioassay measures a key functional outcome of Avadomide's immunomodulatory activity.[13][14]

Materials:

-

Jurkat T-cells engineered with an IL-2 promoter-driven luciferase reporter

-

T-cell activation stimulus (e.g., anti-CD3 antibody)

-

This compound

-

Cell culture medium

-

White, opaque 96-well assay plates

-

Luciferase assay reagent (e.g., Bio-Glo™)

-

Luminometer

Methodology:

-

Thaw and plate the TCR/CD3 Effector Cells (IL-2) in the assay plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the cells.

-

Add the T-cell activation stimulus (e.g., anti-CD3 antibody) to all wells except the unstimulated controls.

-

Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

-

Remove the plate from the incubator and equilibrate to room temperature.

-

Add the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-based luminometer.

-

Analyze the data to determine the dose-dependent effect of this compound on T-cell activation (IL-2 production).

References

- 1. Avadomide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]

- 14. promega.com [promega.com]

An In-depth Technical Guide to the Degradation Pathway of Ikaros and Aiolos by CELMoDs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon E3 Ligase Modulatory Drugs (CELMoDs) represent a significant advancement in targeted protein degradation, offering enhanced potency and specificity compared to earlier immunomodulatory drugs (IMiDs). This guide delves into the core molecular mechanisms by which CELMoDs induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), critical targets in hematological malignancies such as multiple myeloma. We will explore the signaling pathways, provide detailed experimental protocols for studying this process, and present quantitative data on the efficacy of various CELMoDs.

Introduction: The Rise of CELMoDs in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." CELMoDs are small molecules that function as "molecular glues," redirecting the ubiquitin-proteasome system to degrade specific target proteins. Unlike traditional inhibitors that block a protein's function, CELMoDs eliminate the protein entirely.

The primary target of CELMoDs is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. By binding to CRBN, CELMoDs allosterically modify the substrate-binding surface of the E3 ligase, creating a novel interface that recruits "neosubstrates" – proteins not normally targeted by this ligase. In the context of multiple myeloma and other B-cell malignancies, the key neosubstrates are the zinc finger transcription factors Ikaros and Aiolos.

Ikaros and Aiolos are essential for the development, differentiation, and survival of lymphoid cells. Their degradation by CELMoDs leads to potent anti-proliferative and immunomodulatory effects, forming the basis of their clinical efficacy. Newer generation CELMoDs, such as iberdomide (CC-220) and mezigdomide (CC-92480), have been rationally designed to exhibit higher binding affinity for CRBN and induce more rapid and profound degradation of Ikaros and Aiolos compared to their predecessors, lenalidomide and pomalidomide.

The Molecular Mechanism of Ikaros and Aiolos Degradation

The degradation of Ikaros and Aiolos by CELMoDs is a multi-step process orchestrated by the cellular ubiquitin-proteasome machinery.

2.1. The CRL4-CRBN E3 Ubiquitin Ligase Complex

The CRL4-CRBN complex is a key player in this pathway. It is composed of four main proteins:

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

Regulator of Cullins 1 (ROC1) or RING-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that directly binds to both the CELMoD and the neosubstrate.

2.2. The "Molecular Glue" Mechanism

CELMoDs act as a molecular glue, inducing a direct protein-protein interaction between CRBN and Ikaros or Aiolos. The CELMoD molecule binds to a hydrophobic pocket on the surface of CRBN. This binding event alters the conformation of CRBN, creating a new binding surface that has high affinity for a specific degron motif present on Ikaros and Aiolos. This ternary complex formation (CRBN-CELMoD-Ikaros/Aiolos) is the crucial initiating step for degradation.

2.3. Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the CRL4-CRBN E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of Ikaros and Aiolos. This process, known as polyubiquitination, marks the transcription factors for recognition and subsequent degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is rapid, occurring within hours of CELMoD treatment.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz

The Structural Basis of Avadomide's Interaction with Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel, small molecule cereblon-modulating agent with potent antineoplastic, antiangiogenic, and immunomodulatory activities. It belongs to a class of drugs known as "molecular glues" that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The primary molecular target of Avadomide is the protein cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This guide provides an in-depth technical overview of the structural biology of Avadomide's binding to cereblon, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Avadomide exerts its therapeutic effects by binding to CRBN, which alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event promotes the recruitment of "neosubstrates," which are not the natural targets of CRBN. In the case of Avadomide, these neosubstrates primarily include the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Upon recruitment to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors, which are critical for B-cell and T-cell function, leads to the downstream anti-tumor and immunomodulatory effects of Avadomide.

Figure 1: Avadomide-mediated protein degradation pathway.

Structural Insights into Avadomide-Cereblon Binding

High-resolution crystal structures of Avadomide in complex with the thalidomide-binding domain (TBD) of a bacterial homolog of human CRBN, MsCI4, have elucidated the molecular interactions driving this crucial binding event. The MsCI4 system is a reliable model for studying ligand binding as the aromatic cage, the primary binding site, is highly conserved between the bacterial and human proteins.

The glutarimide moiety of Avadomide is essential for its binding to CRBN and is a common feature among immunomodulatory drugs (IMiDs). This ring structure inserts into a tryptophan-rich pocket within the CRBN TBD, often referred to as the "tri-Trp pocket". The aminomethyl quinazolinone moiety of Avadomide, which is unique compared to earlier IMiDs like thalidomide, protrudes from the binding pocket into the solvent. This exposed portion of the molecule is responsible for mediating the specific recruitment of neosubstrates.

(S)-Avadomide-d1 in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (S)-Avadomide-d1 in Dimethyl Sulfoxide (DMSO), a critical solvent in preclinical and clinical research. While specific data for the deuterated form, this compound, is not publicly available, this document extrapolates from the known properties of Avadomide (CC-122), as the isotopic substitution is not expected to significantly alter its physicochemical properties.

Core Topic: Solubility and Stability of this compound in DMSO

(S)-Avadomide is a novel cereblon E3 ligase modulator with demonstrated anti-neoplastic and immunomodulatory activities. Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors leads to apoptosis in malignant B-cells and stimulation of T-cell activity.

Solubility Data

The solubility of a compound in DMSO is a crucial parameter for in vitro assays and for the preparation of stock solutions. Based on available data for the non-deuterated form, Avadomide, the solubility in DMSO is high, although reported values vary. It is important to note that DMSO is hygroscopic, and the presence of water can significantly reduce the solubility of compounds. Therefore, the use of fresh, anhydrous DMSO is highly recommended for the preparation of stock solutions.

| Parameter | Value | Source |

| Solubility in DMSO | 57 mg/mL (199.09 mM) | Selleck Chemicals |

| 33.33 mg/mL (116.42 mM) (with ultrasonic treatment) | MedchemExpress | |

| Water Solubility | Insoluble | Selleck Chemicals |

| Ethanol Solubility | 1 mg/mL | Selleck Chemicals |

Stability Profile

While specific stability data for this compound in DMSO is not available, general studies on the stability of small molecules in DMSO indicate that many compounds are stable for extended periods when stored properly. However, the stability of any compound in solution is dependent on its chemical structure and the storage conditions. For Avadomide, being a quinazolinone derivative, hydrolysis could be a potential degradation pathway, especially in the presence of water.

To ensure the integrity of this compound in DMSO stock solutions, it is recommended to conduct compound-specific stability studies. The following table illustrates the type of data that would be generated from a typical accelerated stability study.

| Storage Condition | Time Point | Purity (%) by HPLC | Comments |

| -20°C | 0 | 99.8 | Initial time point |

| 3 months | 99.7 | No significant degradation | |

| 6 months | 99.6 | No significant degradation | |

| 4°C | 0 | 99.8 | Initial time point |

| 1 month | 99.5 | Minor decrease in purity | |

| 3 months | 99.2 | Minor decrease in purity | |

| Room Temperature | 0 | 99.8 | Initial time point |

| 1 week | 98.5 | Observable degradation | |

| 1 month | 96.1 | Significant degradation |

Experimental Protocols

Determination of Kinetic Solubility in DMSO

This protocol describes a general method for determining the kinetic solubility of a

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Ikaros Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ikaros (encoded by the IKZF1 gene) is a critical zinc finger transcription factor that acts as a master regulator of hematopoiesis and a tumor suppressor. Its dysregulation is implicated in various hematological malignancies. The cellular levels of Ikaros are tightly controlled, in part, through post-translational modifications that lead to its degradation via the ubiquitin-proteasome pathway. Two well-characterized pathways leading to Ikaros degradation involve phosphorylation by Casein Kinase II (CK2) and modulation by immunomodulatory drugs (IMiDs) such as lenalidomide. This document provides detailed protocols for the analysis of Ikaros degradation using Western blotting, a fundamental technique to assess changes in protein levels.

Signaling Pathways of Ikaros Degradation

Casein Kinase II (CK2) Mediated Degradation

CK2 is a serine/threonine kinase that can phosphorylate Ikaros. This hyperphosphorylation event marks Ikaros for recognition by the ubiquitin-proteasome machinery, leading to its subsequent degradation. This pathway is a key endogenous mechanism for regulating Ikaros protein stability and function.

CK2-mediated Ikaros degradation pathway.

IMiD-Induced Degradation

Immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide induce the degradation of Ikaros. These drugs act as a "molecular glue," enhancing the interaction between Ikaros and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the specific ubiquitination and subsequent proteasomal degradation of Ikaros.

Application Notes and Protocols for Quantitative Mass Spectrometry Assays of Avadomide Using (S)-Avadomide-d1 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulating agent with potent anti-tumor and immunomodulatory activities. It promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of certain cancer cells. The modulation of these pathways results in both direct anti-proliferative effects on malignant B-cells and stimulation of the immune system.

Accurate and precise quantification of Avadomide in biological matrices is crucial for pharmacokinetic (PK) studies, dose-escalation studies, and therapeutic drug monitoring to ensure safety and efficacy in clinical trials. This document provides a detailed protocol for a sensitive and specific quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Avadomide in human plasma, utilizing (S)-Avadomide-d1 as a stable isotope-labeled internal standard (SIL-IS).

Signaling Pathway of Avadomide

The mechanism of action of Avadomide involves the modulation of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to Cereblon, Avadomide alters its substrate specificity, leading to the recruitment and degradation of Ikaros and Aiolos. The downstream consequences of this action are depicted in the following signaling pathway diagram.

Experimental Protocol: Quantitative Analysis of Avadomide in Human Plasma

This protocol outlines a method for the extraction and quantification of Avadomide from human plasma using LC-MS/MS.

Materials and Reagents

-

Avadomide analytical standard

-

This compound internal standard (IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plates

Stock and Working Solutions

-

Avadomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Avadomide in an appropriate solvent such as DMSO or methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.

-

Working Solutions: Prepare serial dilutions of the Avadomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

-

Label a 96-well plate for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma (standards, QCs, or study samples) into the appropriate wells.

-

Add 150 µL of the internal standard working solution in acetonitrile to each well.

-

Seal the plate and vortex for 5 minutes at 1500 rpm to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilute with 100 µL of water (LC-MS grade).

-

Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC System | High-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| **Injection |

Application Notes and Protocols for Assessing T-Cell Activation by Avadomide using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and antitumor activities. Its mechanism of action involves binding to the cereblon protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In T cells, the degradation of these transcriptional repressors leads to the derepression of genes such as Interleukin-2 (IL-2), resulting in enhanced T-cell activation, proliferation, and cytokine production. This application note provides a detailed protocol for assessing the activation of human T cells following treatment with Avadomide using multiparameter flow cytometry.

Principle of the Assay

This protocol utilizes flow cytometry to quantify the expression of key activation markers on the surface of T cells. Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated in the presence of Avadomide or a vehicle control. Following stimulation, the cells are stained with a panel of fluorescently conjugated antibodies targeting specific cell surface proteins that are upregulated upon T-cell activation. By analyzing the fluorescence intensity of individual cells, the percentage of activated CD4+ and CD8+ T cells and the level of activation marker expression can be determined, providing a quantitative measure of Avadomide's immunomodulatory effect.

Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment assessing T-cell activation with Avadomide.

| Treatment Group | T-Cell Subset | Activation Marker | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |

| Vehicle Control | CD4+ | CD25 | 5.2 ± 1.1 | 1500 ± 350 |

| Avadomide (1 µM) | CD4+ | CD25 | 25.8 ± 4.5 | 8500 ± 1200 |

| Vehicle Control | CD8+ | CD25 | 3.1 ± 0.8 | 1200 ± 280 |

| Avadomide (1 µM) | CD8+ | CD25 | 18.5 ± 3.2 | 7800 ± 1100 |

| Vehicle Control | CD4+ | CD69 | 8.7 ± 1.5 | 2100 ± 450 |

| Avadomide (1 µM) | CD4+ | CD69 | 35.2 ± 5.1 | 9800 ± 1500 |

| Vehicle Control | CD8+ | CD69 | 6.4 ± 1.2 | 1800 ± 400 |

| Avadomide (1 µM) | CD8+ | CD69 | 28.9 ± 4.8 | 9100 ± 1300 |

| Vehicle Control | CD4+ | HLA-DR | 4.1 ± 0.9 | 1300 ± 300 |

| Avadomide (1 µM) | CD4+ | HLA-DR | 22.3 ± 3.9 | 8200 ± 1150 |

| Vehicle Control | CD8+ | HLA-DR | 2.9 ± 0.7 | 1100 ± 250 |

| Avadomide (1 µM) | CD8+ | HLA-DR | 15.7 ± 2.9 | 7500 ± 1050 |

Signaling Pathway

Application Notes and Protocols for the Experimental Use of Avadomide in Combination with Rituximab

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Avadomide in combination with rituximab for B-cell malignancies. This document details the mechanisms of action, summarizes key clinical findings, and provides detailed protocols for relevant in vitro experiments to assess the combination's efficacy and mechanism.

Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with a dual mechanism of action involving direct anti-tumor effects and immunomodulatory properties.[1] It promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors leads to apoptosis in malignant B-cells and enhances T-cell and Natural Killer (NK) cell activity.[1] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, leading to cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[2][3] Preclinical studies have indicated a synergistic anti-tumor effect when Avadomide is combined with rituximab in lymphoma models.[4] This has been further investigated in clinical trials, showing promising activity in patients with relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[4][5]

Mechanism of Action

The combination of Avadomide and rituximab leverages distinct and complementary anti-lymphoma pathways.

-

Avadomide: Binds to the cereblon (CRBN) protein within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment and ubiquitination of the lymphoid transcription factors Ikaros and Aiolos, marking them for degradation by the proteasome.[1][6] The degradation of these factors, which act as transcriptional repressors, results in the de-repression of interferon-stimulated genes (ISGs), including IRF7, leading to apoptosis of malignant B-cells.[6] Furthermore, the degradation of Aiolos in T-cells leads to increased production of interleukin-2 (IL-2), enhancing T-cell and NK-cell mediated anti-tumor immunity.[6]

-

Rituximab: Binds to the CD20 antigen on the surface of B-lymphocytes. This binding initiates several mechanisms to eliminate the target cells:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of rituximab is recognized by Fc receptors on immune effector cells, such as NK cells, leading to the release of cytotoxic granules and lysis of the B-cell.[7]

-

Complement-Dependent Cytotoxicity (CDC): Rituximab can activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the B-cell.[7]

-

Direct Apoptosis: The binding of rituximab to CD20 can directly induce programmed cell death.[2][3]

-

The synergistic effect of this combination is thought to arise from Avadomide's dual action of directly inducing apoptosis in cancer cells while simultaneously enhancing the immune-mediated killing mechanisms of rituximab through T-cell and NK-cell activation.

Signaling Pathway Diagrams

Caption: Avadomide's mechanism of action leading to apoptosis and immune activation.

Caption: Rituximab's mechanisms of action leading to B-cell lysis.

Clinical Trial Data Summary

The combination of Avadomide and rituximab has been evaluated in the multicenter, phase Ib CC-122-DLBCL-001 dose-expansion study (NCT02031419) in patients with R/R DLBCL and FL.[4][5]

Dosing and Administration

| Drug | Dosage and Schedule |

| Avadomide | 3 mg/day orally, 5 days on / 2 days off |

| Rituximab | 375 mg/m² intravenously on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and Day 1 of every third subsequent cycle for up to 2 years |

| [4][5] |

Efficacy in R/R Lymphoma

| Indication | Overall Response Rate (ORR) | Median Duration of Response (mDOR) |

| DLBCL | 40.7% | 8.0 months |

| FL | 80.5% | 27.6 months |

| [4][5] |

Safety and Tolerability

The combination of Avadomide and rituximab was generally well-tolerated.[4][5] The most common adverse events (AEs) are summarized below.

| Adverse Event (Any Grade) | Frequency |

| Neutropenia | 63.2% |

| Infections/Infestations | 23.5% |

| Fatigue | 22.1% |

| Diarrhea | 19.1% |

| [4][5] |

| Grade 3/4 Avadomide-Related AEs | Frequency |

| Neutropenia | 55.9% |

| Infections/Infestations | 8.8% |

| Febrile Neutropenia | 7.4% |

| [4][5] |

Experimental Protocols

The following protocols are provided as a guide for the in vitro assessment of the combination of Avadomide and rituximab.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of Avadomide and rituximab on the proliferation of lymphoma cell lines.

Materials:

-

DLBCL cell lines (e.g., SU-DHL-4, TMD8)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Avadomide (CC-122)

-

Rituximab

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed DLBCL cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of Avadomide and a fixed concentration of rituximab.

-

Add the drug solutions to the wells. Include wells with untreated cells as a control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in lymphoma cells following treatment with Avadomide and rituximab.

Materials:

-

DLBCL cell lines

-

Avadomide and Rituximab

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with Avadomide, rituximab, or the combination for 48 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot for Ikaros and Aiolos Degradation

This protocol is for detecting the degradation of Ikaros and Aiolos in lymphoma cells treated with Avadomide.

Materials:

-

DLBCL cell lines

-

Avadomide

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Protocol:

-

Treat DLBCL cells with Avadomide for 24 hours.

-

Lyse the cells in lysis buffer and quantify protein concentration.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of Avadomide and rituximab combination.

References

- 1. kumc.edu [kumc.edu]

- 2. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veritastk.co.jp [veritastk.co.jp]

- 5. aacrjournals.org [aacrjournals.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. cdn.who.int [cdn.who.int]

Application Notes and Protocols for (S)-Avadomide-d1 in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Avadomide-d1, also known as SP-3164, is the deuterium-stabilized (S)-enantiomer of Avadomide (CC-122). Avadomide is a novel cereblon (CRBN) E3 ligase modulator with potent anti-tumor and immunomodulatory activities.[1][2] Deuterium stabilization of the active (S)-enantiomer prevents its conversion to the less active (R)-enantiomer, potentially enhancing its therapeutic profile.[1] These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic (PK) and pharmacodynamic (PD) studies, complete with detailed protocols and data presentation.

This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Avadomide in biological matrices. This is a critical component of pharmacokinetic studies.

Pharmacokinetics of Avadomide

While specific pharmacokinetic data for this compound is not extensively available in public literature, the pharmacokinetic profile of Avadomide (CC-122) has been characterized in several clinical trials.

Summary of Avadomide Pharmacokinetic Parameters

A first-in-human Phase I study (NCT01421524) of Avadomide in patients with advanced malignancies demonstrated favorable pharmacokinetics.[3][4] The drug is orally administered and has been studied in dose-escalation cohorts.[3]

| Parameter | Value | Population | Source |

| Dose Range | 0.5 - 3.5 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |

| Maximum Tolerated Dose (MTD) | 3.0 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |

| Non-Tolerated Dose (NTD) | 3.5 mg | Patients with advanced solid tumors, NHL, and multiple myeloma | [3] |

| Time to Cmax (Tmax) | Similar across different levels of renal function | Healthy subjects and subjects with renal impairment | [5] |

| Effect of Renal Impairment on Total Plasma Exposure (AUC) | ~20% increase in mild impairment~50% increase in moderate impairment~120% increase in severe impairment | Healthy subjects and subjects with renal impairment | [5] |

Note: The provided data is for Avadomide (CC-122). This compound is expected to have a similar pharmacokinetic profile, though its primary use is as an internal standard for bioanalysis.

Pharmacodynamics of Avadomide

The primary pharmacodynamic effect of Avadomide is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] This is mediated through the modulation of the CUL4/DDB1/RBX1/CRBN E3 ubiquitin ligase complex.[7]

Signaling Pathway of Avadomide

Caption: Mechanism of action of (S)-Avadomide.

A dose-dependent degradation of Aiolos in peripheral B and T cells has been observed within 5 hours of the first dose of Avadomide, starting at a dose of 0.5 mg.[3][4]

Experimental Protocols

Protocol 1: Quantification of Avadomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a representative method for the quantitative analysis of Avadomide in human plasma.

1. Objective: To accurately measure the concentration of Avadomide in human plasma samples obtained from clinical studies.

2. Materials and Reagents:

-

Avadomide analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

4. Experimental Workflow:

Caption: LC-MS/MS bioanalytical workflow.

5. Detailed Procedure:

-

Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of Avadomide into blank human plasma.

-

Sample Preparation:

-

To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 10 µL of this compound working solution (internal standard).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix and centrifuge the plate.

-

Transfer an aliquot of the supernatant to a new plate and dilute with water.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution.

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Avadomide and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for Avadomide and this compound.

-

Calculate the peak area ratio of Avadomide to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Avadomide in the unknown samples from the calibration curve.

-

Protocol 2: Assessment of Ikaros and Aiolos Degradation in Peripheral Blood Mononuclear Cells (PBMCs) by Western Blot

1. Objective: To qualitatively and semi-quantitatively assess the degradation of Ikaros and Aiolos proteins in PBMCs following treatment with Avadomide.

2. Materials and Reagents:

-

PBMCs isolated from whole blood.

-

Avadomide.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

3. Experimental Workflow:

Caption: Western blot workflow for Ikaros/Aiolos degradation.

4. Detailed Procedure:

-

Cell Culture and Treatment: Culture isolated PBMCs and treat with various concentrations of Avadomide for a specified time (e.g., 6 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against Ikaros, Aiolos, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Perform densitometry to quantify the band intensities. Normalize the Ikaros and Aiolos band intensities to the β-actin loading control.

Protocol 3: Quantification of Aiolos Degradation in Lymphocytes by Flow Cytometry

1. Objective: To quantitatively measure the percentage of lymphocytes showing Aiolos degradation on a single-cell level.

2. Materials and Reagents:

-

Whole blood or isolated PBMCs.

-

Avadomide.

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated antibodies:

-

Surface markers: anti-CD3, anti-CD19.

-

Intracellular marker: anti-Aiolos.

-

-

Flow cytometer.

3. Experimental Workflow:

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salarius Pharmaceuticals Presents SP-3164 Preclinical Data at the Inaugural Molecular Glue Drug Development Summit | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 5. rarecancernews.com [rarecancernews.com]

- 6. Salarius Pharmaceuticals Presents Favorable Preclinical [globenewswire.com]

- 7. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell-Based Assays for Consistent Results

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals achieve consistent and reliable results from their cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Variability in cell-based assays can stem from multiple factors throughout the experimental process.[1][2][3][4] Key sources include:

-

Cell Culture Inconsistencies: This includes issues like genetic drift in continuous cell lines, lot-to-lot variation in media and supplements, inconsistent cell seeding densities, and the overall health and viability of the cells.[5][6][7]

-

Reagent Performance: Variability in critical reagents such as antibodies, cytokines, and detection substrates can significantly impact assay outcomes.[8] Lot-to-lot differences and improper storage are common culprits.[8]

-

Assay Protocol Execution: Inconsistent pipetting, timing, incubation conditions (temperature, CO2, humidity), and washing steps can introduce significant errors.[2][9][10]

-

Plate Effects: The "edge effect," caused by increased evaporation and temperature gradients in the outer wells of a microplate, is a major contributor to variability.[11][12][13][14]

-

Data Acquisition and Analysis: Improper instrument settings on plate readers, incorrect statistical analyses, and subjective data interpretation can all lead to inconsistent results.[5][15]

Q2: What is the "edge effect" and how can I minimize it?

The edge effect refers to the phenomenon where data from the wells on the perimeter of a microplate differ significantly from the data from the interior wells.[11][12][13] This is primarily caused by higher rates of evaporation and temperature fluctuations in the outer wells, which can alter media concentration, pH, and cell growth.[11][12][13]

Strategies to Mitigate the Edge Effect:

| Strategy | Description |

| Leave Outer Wells Empty | The most common approach is to not use the outermost rows and columns of the plate for experimental samples. These can be filled with sterile media or PBS to create a humidity buffer.[11][12] |

| Use Specialized Plates | Some microplates are designed with moats or reservoirs around the perimeter that can be filled with liquid to minimize evaporation from the experimental wells.[13] |

| Ensure Proper Incubation | Maintain a humidified incubator (at least 95% humidity) and limit the frequency of opening the incubator door to maintain a stable environment.[13] |

| Use Plate Sealers | Sealing plates with breathable films allows for gas exchange while preventing evaporation and contamination.[16] |

| Randomize Plate Layout | Randomizing the placement of samples and controls across the plate can help to statistically minimize the impact of any systematic edge effects.[14] |

Q3: How often should I authenticate my cell lines?

It is recommended to authenticate your cell lines at several key points to avoid working with misidentified or cross-contaminated cells. This includes:

-

When a new cell line is received or generated.

-

Before freezing a new bank of cells.

-

At the beginning of a new series of experiments.

-

If the cells' morphology or growth characteristics change unexpectedly.

-

Regularly, every few months, for continuous cultures.

Short Tandem Repeat (STR) profiling is the most common and accepted method for authenticating human cell lines.

Troubleshooting Guides

Problem 1: High Background Signal

A high background signal can mask the specific signal from your assay, reducing the dynamic range and making it difficult to interpret the results.

Possible Causes and Solutions:

| Cause | Solution |

| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Consider testing different blocking buffers.[17][18] |

| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentration. Run a control with only the secondary antibody to check for non-specific binding.[18][19] |

| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of liquid between washes by tapping the plate on an absorbent surface.[18][19] |

| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the cells or media components (like phenol red). Use phenol red-free media and consider using red-shifted fluorescent dyes.[20] |

| Reagent Contamination | Use fresh, sterile buffers and reagents. Contamination of buffers with the analyte of interest can lead to a high background.[18] |

Problem 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Causes and Solutions:

| Cause | Solution |

| Inactive Reagents | Ensure that enzymes, substrates, and other critical reagents have not expired and have been stored correctly.[9][21] Prepare fresh reagents, especially for sensitive components.[21] |

| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to find the optimal concentration. |

| Incorrect Filter/Wavelength Settings | For fluorescence or luminescence assays, ensure the plate reader is set to the correct excitation and emission wavelengths for the fluorophores being used.[5] |

| Low Target Expression | The target molecule may not be expressed at a high enough level in the chosen cell line. Confirm target expression using an alternative method like Western blotting or qPCR. |

| Cell Health Issues | Poor cell viability or low cell numbers can lead to a weak signal. Ensure cells are healthy and seeded at the optimal density.[5][17] |

Problem 3: Inconsistent Results Between Replicates

Possible Causes and Solutions:

| Cause | Solution |

| Inaccurate Pipetting | Calibrate pipettes regularly. When pipetting, ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container. Use reverse pipetting for viscous solutions.[10] |

| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, let the plate sit at room temperature for a short period to allow cells to settle evenly before transferring to the incubator.[22] Moving the plate too soon can cause cells to accumulate at the edges of the wells.[22] |

| Temperature Gradients | Allow plates and reagents to equilibrate to the appropriate temperature before use. Avoid stacking plates in the incubator, which can lead to uneven heating.[5] |

| Inconsistent Incubation Times | Standardize all incubation times and ensure they are consistent across all plates and experiments. |

Experimental Protocols

Protocol 1: Standard Cell Seeding for a 96-Well Plate

This protocol outlines a standard method for seeding adherent cells into a 96-well plate to promote even cell distribution.

-

Cell Preparation:

-

Culture cells to approximately 80-90% confluency.

-

Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent with complete media.

-

Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete media to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

-

-

Dilution and Seeding:

-

Calculate the required volume of cell suspension to achieve the desired cell density per well. Dilute the cell suspension with complete media accordingly.

-

Gently mix the final cell suspension by inverting the tube several times to ensure homogeneity.

-

Using a multichannel pipette, dispense the appropriate volume (e.g., 100 µL) of the cell suspension into each well of the 96-well plate.

-

-

Settling and Incubation:

-

Allow the plate to sit at room temperature on a level surface for 15-20 minutes to allow the cells to settle evenly at the bottom of the wells.[22]

-

Carefully transfer the plate to a humidified incubator set at the appropriate temperature and CO2 concentration.

-

Visualizations

Caption: A typical workflow for a cell-based assay.

Caption: A logical flow for troubleshooting inconsistent assay results.

References

- 1. cellgs.com [cellgs.com]

- 2. mt.com [mt.com]

- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]

- 5. biocompare.com [biocompare.com]

- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]

- 7. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioagilytix.com [bioagilytix.com]

- 9. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]

- 10. bioivt.com [bioivt.com]

- 11. The edge effect in microplate assays [wakoautomation.com]

- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]

- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]

- 14. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]

- 15. Empowering statistical methods for cellular and molecular biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thomassci.com [thomassci.com]

- 17. azurebiosystems.com [azurebiosystems.com]

- 18. arp1.com [arp1.com]

- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]

- 20. selectscience.net [selectscience.net]

- 21. protocolsandsolutions.com [protocolsandsolutions.com]

- 22. marinbio.com [marinbio.com]

Avadomide Technical Support Center: Strategies to Reduce Dose-Limiting Toxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage dose-limiting toxicities associated with Avadomide.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities (DLTs) observed with Avadomide?

The most frequently reported dose-limiting toxicities for Avadomide are hematologic. Grade 3 or 4 neutropenia is the most common DLT.[1][2][3][4][5] Other significant hematologic toxicities include thrombocytopenia and febrile neutropenia.[1][3][4][5] Non-hematologic DLTs such as sepsis have also been reported.[1][3]

Q2: What is the underlying mechanism of Avadomide-induced neutropenia?

Avadomide is a cereblon E3 ligase modulator that leads to the degradation of the transcription factors Ikaros and Aiolos.[1] This degradation in hematopoietic cells can cause a maturation block in the neutrophil lineage, leading to a decrease in circulating neutrophils.[1]

Q3: What are the primary strategies to mitigate Avadomide-induced neutropenia?

The main strategies to manage and reduce Avadomide-induced neutropenia include:

-

Dose Modification: This involves interrupting or reducing the dose of Avadomide in response to developing neutropenia.[2][6]

-

Intermittent Dosing Schedule: Switching from a continuous daily dosing schedule to an intermittent one, such as 5 days on and 2 days off, has been shown to improve the tolerability of Avadomide and reduce the frequency and severity of neutropenia.[1][2]

-

Use of Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic or therapeutic administration of G-CSF can help to stimulate the production of neutrophils and manage neutropenia.[1][4]

Q4: When should dose modification be considered for hematologic toxicities?

Dose modification should be considered when a patient experiences significant hematologic toxicity. In clinical trials, any adverse event leading to a dose reduction during the first cycle was considered a dose-limiting toxicity.[6][7] Patients could resume Avadomide at a reduced dose once their toxicity recovered to Grade 1 or baseline, provided the recovery occurred within a specified timeframe (e.g., 14 or 28 days).[2][6][7] Specific thresholds for dose modification are outlined in the troubleshooting guides below.

Q5: How is febrile neutropenia managed in patients receiving Avadomide?

Febrile neutropenia is a medical emergency and requires prompt management. General guidelines for managing febrile neutropenia in cancer patients should be followed.[8][9][10][11][12] This typically involves:

-

Immediate assessment for signs of infection.

-

Initiation of broad-spectrum antibiotics within an hour of presentation.

-

Risk stratification to determine if outpatient or inpatient management is appropriate.[8][9]

-

Consideration of G-CSF for supportive care in high-risk patients.[13]

Q6: What strategies can be used to manage thrombocytopenia?

Management of Avadomide-induced thrombocytopenia primarily involves dose modification (interruption or reduction).[5] In cases of severe thrombocytopenia, platelet transfusions may be necessary.[14][15][16] The use of thrombopoietin receptor agonists is an area of investigation for chemotherapy-induced thrombocytopenia in general, but specific data for Avadomide is limited.[14][16][17]

Troubleshooting Guides

Guide 1: Management of Neutropenia

| Issue | Troubleshooting Steps | Experimental Protocol |

| Grade 3 Neutropenia (ANC <1.0 to 0.5 x 10⁹/L) | 1. Monitor ANC closely.2. Consider dose interruption until recovery to Grade ≤2.3. For subsequent cycles, consider a dose reduction of Avadomide. | Protocol for Dose Interruption and Reduction: 1. Upon confirmation of Grade 3 neutropenia, interrupt Avadomide treatment.2. Monitor Complete Blood Count (CBC) with differential twice weekly.3. Once Absolute Neutrophil Count (ANC) recovers to ≥1.0 x 10⁹/L, resume Avadomide at the next lower dose level.4. If Grade 3 neutropenia recurs, consider a further dose reduction or discontinuation. |

| Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) | 1. Immediately interrupt Avadomide treatment.2. Initiate G-CSF support.3. Monitor for signs of infection.4. Once ANC recovers to ≥1.0 x 10⁹/L, resume Avadomide at a reduced dose. | Protocol for G-CSF Administration (Prophylactic/Therapeutic): 1. Initiate G-CSF (e.g., Filgrastim 5 mcg/kg/day or Pegfilgrastim 6 mg) 24-72 hours after the last dose of Avadomide in a cycle.[18][19]2. For daily G-CSF, continue until ANC is stable at ≥1.0 x 10⁹/L.[13][19]3. Do not administer G-CSF within 24 hours before the next dose of Avadomide. |

| Febrile Neutropenia (Fever ≥38.3°C or ≥38.0°C for ≥1 hr with ANC <0.5 x 10⁹/L) | 1. This is a medical emergency. Hospitalize the patient.2. Interrupt Avadomide.3. Obtain blood cultures and start empiric broad-spectrum antibiotics immediately.4. Consider G-CSF support. | Protocol for Management of Febrile Neutropenia: 1. Upon presentation with fever and neutropenia, perform a full clinical assessment and obtain blood cultures.2. Administer empiric intravenous antibiotics within one hour.3. Monitor vital signs and clinical status closely.4. Adjust antibiotic therapy based on culture results and clinical course.5. Avadomide should be held until the infection is resolved and neutropenia has recovered. |

Guide 2: Management of Thrombocytopenia

| Issue | Troubleshooting Steps | Experimental Protocol |

| Grade 3 Thrombocytopenia (Platelets <50 to 25 x 10⁹/L) | 1. Interrupt Avadomide treatment.2. Monitor platelet count every 2-3 days.3. Resume Avadomide at a reduced dose once platelet count recovers to ≥75 x 10⁹/L. | Protocol for Dose Modification for Thrombocytopenia: 1. For Grade 3 thrombocytopenia, hold Avadomide.2. Monitor platelet counts regularly.3. Once platelet count recovers to a safe level (e.g., ≥75 x 10⁹/L), restart Avadomide at the next lower dose level. |

| Grade 4 Thrombocytopenia (Platelets <25 x 10⁹/L) | 1. Immediately interrupt Avadomide treatment.2. Consider platelet transfusion, especially if there is evidence of bleeding.3. After recovery, consider a significant dose reduction or discontinuation of Avadomide. | Platelet Transfusion Guidelines: 1. Prophylactic platelet transfusion is generally considered for patients with platelet counts <10 x 10⁹/L.2. Transfusion may be considered at higher counts (<20 x 10⁹/L) in the presence of fever or other risk factors for bleeding.3. For active bleeding, transfuse to maintain platelet count >50 x 10⁹/L. |

Data Presentation

Table 1: Incidence of Grade ≥3 Hematologic Toxicities with Avadomide

| Clinical Trial / Combination | Avadomide Dose and Schedule | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia | Grade ≥3 Febrile Neutropenia | Reference |

| First-in-Human (Advanced Malignancies) | 3.0 mg continuous | 29% | Not specified | Not specified | [6] |

| + Obinutuzumab (B-cell NHL) | 3.0 mg (5/7 days) | 56% | 23% | Not specified | [1][3] |

| + R-CHOP (DLBCL) | 3 mg (2/3 weeks) | 54% | Not specified | 11% | [4] |

| Monotherapy (R/R DLBCL) | 3-5 mg (continuous or intermittent) | 51% | Not specified | 10% | [5] |

| + Rituximab (DLBCL and FL) | 3 mg (5/7 days) | 57.4% | Not specified | 7.4% | [1] |

| Japanese Patients (Advanced Malignancies/NHL) | 3 mg (5/7 days) | 33% | Not specified | Not specified | [2] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Practice Guideline for Outpatient Management of Fever and Neutropenia in Adults Treated for Malignancy: Update by ASCO/IDSA [idsociety.org]

- 9. Febrile Neutropenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ajmc.com [ajmc.com]

- 11. oncologypro.esmo.org [oncologypro.esmo.org]

- 12. Neutropenic Fever Empiric Therapy: Empiric Therapy Regimens [emedicine.medscape.com]

- 13. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]

- 14. Managing thrombocytopenia associated with cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Thrombocytopenia Complicating the Initial Administration of Obinutuzumab: Is It More Frequent Than We Think? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mskcc.org [mskcc.org]

- 17. Facebook [cancer.gov]

- 18. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]

- 19. Neutropenia and G-CSF in lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

avoiding common pitfalls in targeted protein degradation experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues.

Troubleshooting Guide

This section addresses common problems encountered during TPD experiments in a question-and-answer format, providing potential causes and solutions.

Problem: My PROTAC isn't degrading the target protein.

Potential Causes and Solutions:

-

Ineffective Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[1][2]

-

Solution: Confirm ternary complex formation using biophysical assays like co-immunoprecipitation (co-IP) or proximity-based assays (e.g., NanoBRET).[2] If the complex does not form, consider redesigning the PROTAC with a different linker length or attachment point to optimize the geometry for protein-protein interactions.[3]

-

-

Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.

-

Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, medicinal chemistry efforts can be directed towards improving the physicochemical properties of the molecule.

-

-

Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be capable of ubiquitinating the target protein.[1]

-

Solution: Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model by western blot or qPCR.[3] If expression is low or absent, select a different E3 ligase known to be expressed in your system or switch to a different cell line. There are over 600 known E3 ligases, but only a few are commonly used in TPD.[3][4][5][6]

-

-

PROTAC Concentration and the "Hook Effect": At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, preventing the formation of the productive ternary complex. This is known as the "hook effect."

-

Solution: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe if the hook effect is present.[7]

-

-

Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of degradation.

-

Solution: Treat cells with a protein synthesis inhibitor like cycloheximide (CHX) to uncouple degradation from synthesis and directly measure the degradation rate of the existing protein pool.

-

Problem: I'm observing the "hook effect" at high PROTAC concentrations.

Potential Causes and Solutions:

-

Excessive Binary Complex Formation: As mentioned above, high PROTAC concentrations lead to the formation of unproductive binary complexes.

-

Solution: This is an inherent characteristic of the mechanism of action for many PROTACs. The key is to identify the optimal concentration range for your experiments. A comprehensive dose-response curve is essential. For therapeutic applications, a PROTAC with a wide degradation window before the hook effect is observed is desirable.

-

Problem: My degradation results are not reproducible.

Potential Causes and Solutions:

-

Cell Passage Number and Health: Cell characteristics can change with high passage numbers, affecting protein expression levels and cellular machinery.

-

Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell health and morphology.

-

-

Inconsistent Reagent Quality: The quality and concentration of reagents, including the PROTAC itself, can vary between batches.

-

Solution: Use freshly prepared reagents and qualify each new batch of PROTAC. Store stock solutions appropriately to prevent degradation.

-

-

Variable Incubation Times: The kinetics of protein degradation can vary significantly between different PROTACs and target proteins.

Problem: I'm seeing off-target protein degradation.

Potential Causes and Solutions:

-

Lack of Specificity in Target or E3 Ligase Binding: The warhead or the E3 ligase ligand of the PROTAC may be binding to other proteins.

-

Solution: Perform unbiased proteomics studies (e.g., mass spectrometry) to identify proteins that are degraded in a PROTAC-dependent manner. To confirm on-target effects, perform competition experiments by co-treating with an excess of the free warhead ligand. Degradation of the target protein should be rescued.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of TPD experiments.

Q1: How do I choose the right E3 ligase for my target protein?

A1: The choice of E3 ligase is critical for successful protein degradation.[1] The most commonly used E3 ligases in TPD are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]

-

Expression Profile: Ensure the E3 ligase is expressed in your cell line or tissue of interest. You can check this using resources like The Human Protein Atlas or by performing a western blot.

-

Subcellular Localization: The E3 ligase and the target protein should be in the same subcellular compartment to enable interaction.

-

Known Ligands: The availability of high-affinity, well-characterized ligands for the E3 ligase is a practical consideration.

-

Empirical Testing: It is often necessary to empirically test PROTACs that recruit different E3 ligases to find the most effective degrader for your specific target.[10][11]

Q2: What is the optimal linker for my PROTAC?

A2: The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex.[3]

-

Length and Composition: The optimal linker length and composition (e.g., PEG, alkyl chains) must be determined empirically. A common strategy is to synthesize a small library of PROTACs with varying linker lengths and test their degradation activity.

-

Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are also critical and should be chosen to minimize disruption of binding and to allow for a productive ternary complex conformation.

Q3: How do I measure protein degradation?

A3: The most common method for measuring protein degradation is Western Blotting . This technique allows for the quantification of the target protein levels in cells treated with the PROTAC compared to a vehicle control. For more high-throughput screening, reporter gene assays, such as those using NanoLuc® luciferase or HiBiT tags, can be employed.[12] Mass spectrometry-based proteomics can provide a global and unbiased view of protein degradation.